Propybicyphat Propybicyphat a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound, , synthetic.
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M.
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic.
Brand Name: Vulcanchem
CAS No.: 51486-74-9
VCID: VC20748914
InChI: InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
SMILES: CCCC12COP(=O)(OC1)OC2
Molecular Formula: C7H13O4P
Molecular Weight: 192.15 g/mol

Propybicyphat

CAS No.: 51486-74-9

ADC Toxins

VCID: VC20748914

Molecular Formula: C7H13O4P

Molecular Weight: 192.15 g/mol

* For research use only. Not for human or veterinary use.

Propybicyphat - 51486-74-9

Description a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound, , synthetic.
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M.
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic.
CAS No. 51486-74-9
Product Name Propybicyphat
Molecular Formula C7H13O4P
Molecular Weight 192.15 g/mol
IUPAC Name 4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Standard InChI InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
Standard InChIKey UQIFWHFHQUNJBT-UHFFFAOYSA-N
SMILES CCCC12COP(=O)(OC1)OC2
Canonical SMILES CCCC12COP(=O)(OC1)OC2
Reference - Bellet et al., Science.(1973) 182:1135-1136- Squires et al., Mol. Pharmacol.(1983) 23:326-336- Fetisov et al., Biol. Membr. (1986) (Russian). 3(5):968-970- Cooper et al., Mol. Pharmacol. (1983). 23:207-212
PubChem Compound 93263
Last Modified Sep 13 2023

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